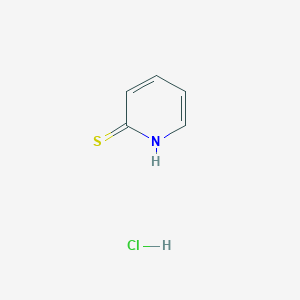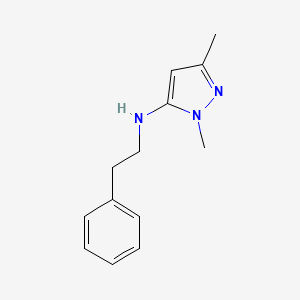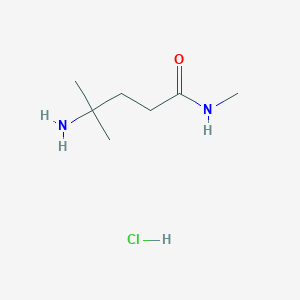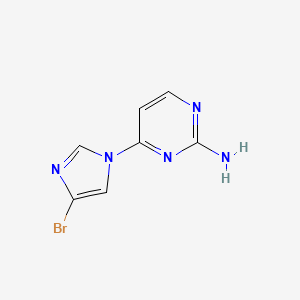
Pyridine-2-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-thiol hydrochloride is a chemical compound with the molecular formula C5H5NS·HCl. It is a derivative of pyridine, where a thiol group (-SH) is attached to the second carbon of the pyridine ring, and it is often used in its hydrochloride salt form. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base, followed by acidification to obtain the hydrochloride salt. Another method includes the reaction of 2-bromopyridine with thiourea, followed by hydrolysis and acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to pyridine-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of pyridine-2-thiol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction can disrupt the enzyme’s function, leading to various biological effects. For example, it has been shown to inhibit cathepsin B, a thiol protease involved in protein degradation and turnover .
Comparación Con Compuestos Similares
Pyridine-2-thiol hydrochloride can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but without the hydrochloride salt form.
Pyridine-2-thiol: The base form without the hydrochloride.
Thiopyrimidines: Compounds with a similar thiol group but a different heterocyclic ring structure.
Uniqueness: this compound is unique due to its combination of the pyridine ring and the thiol group, which imparts specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its base form or other similar compounds .
Propiedades
Fórmula molecular |
C5H6ClNS |
|---|---|
Peso molecular |
147.63 g/mol |
Nombre IUPAC |
1H-pyridine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H |
Clave InChI |
DEFWQDPUUKMPRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)NC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)


![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)

![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)
